molecular formula C14H23BN2O3 B1326324 1-(Tetrahydro-2H-pyran-2-YL)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-imidazole CAS No. 1029684-37-4

1-(Tetrahydro-2H-pyran-2-YL)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-imidazole

Cat. No. B1326324
M. Wt: 278.16 g/mol
InChI Key: BVIWGBKKGPHNAB-UHFFFAOYSA-N
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Description

The compound 1-(Tetrahydro-2H-pyran-2-YL)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-imidazole is a multifunctional molecule that incorporates an imidazole ring, a tetrahydro-2H-pyran moiety, and a tetramethyl dioxaborolane group. The imidazole ring is a five-membered planar heterocycle containing two nitrogen atoms, which is known for its presence in many biologically active compounds and pharmaceuticals. The tetrahydro-2H-pyran ring is a saturated six-membered oxygen-containing heterocycle, which is often found in natural products and synthetic pharmaceuticals. The tetramethyl dioxaborolane group is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions due to its ability to form carbon-carbon bonds.

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. For instance, the one-pot synthesis of pyranopyrazoles has been demonstrated using imidazole as a catalyst in an aqueous medium, which suggests that similar conditions could be applied for the synthesis of related imidazole derivatives . Additionally, the synthesis of tetrahydrobenzo[b]pyrans catalyzed by imidazole derivatives indicates that imidazole can act as an effective catalyst for the formation of heterocyclic compounds . These methods highlight the versatility of imidazole in catalyzing the formation of complex molecules, which could be relevant for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be characterized using various spectroscopic techniques. For example, density functional theory (DFT) calculations have been used to predict the vibrational frequencies of pyranopyrazole derivatives, which could be applied to analyze the molecular structure of the compound of interest . Furthermore, the crystal structure of related compounds, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, has been determined by X-ray diffraction, which provides a detailed understanding of the molecular geometry and electronic structure .

Chemical Reactions Analysis

Imidazole derivatives are known to participate in a variety of chemical reactions. For instance, they have been used as precursors for the synthesis of antifungal and antimycobacterial agents, indicating their potential reactivity with biological targets . Additionally, the selective functionalization of the imidazole scaffold has been reported, which allows for the introduction of various substituents and the creation of diverse molecular architectures . These studies demonstrate the chemical versatility of imidazole derivatives and their potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The presence of the imidazole ring contributes to the compound's basicity and coordination chemistry, which can affect its solubility and reactivity. The tetramethyl dioxaborolane group is known for its stability and reactivity in cross-coupling reactions, which could impact the overall reactivity of the compound . Moreover, the synthesis of imidazole derivatives under green chemistry conditions, such as using magnetic nanocatalysts in water, highlights the potential for environmentally friendly synthesis methods .

Scientific Research Applications

Organophosphorus Azoles in Stereochemical Structure Analysis

Research on organophosphorus azoles, including compounds with imidazole scaffolds similar to 1-(Tetrahydro-2H-pyran-2-YL)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-imidazole, highlights the use of multinuclear 1H, 13C, 31P NMR spectroscopy and quantum chemistry for the analysis of stereochemical structures. This approach is particularly valuable for studying the tetra-, penta-, and hexacoordinated phosphorus atoms in such compounds, offering insights into their Z/E isomerization (L. Larina, 2023).

Pharmacophore Design for Kinase Inhibition

The compound's structure is analogous to frameworks utilized in the design of selective inhibitors for the p38 mitogen-activated protein kinase, which plays a crucial role in the release of proinflammatory cytokines. Studies have reviewed the synthesis and activity of tri- and tetra-substituted imidazole scaffolds, demonstrating their potential in inhibiting kinase activity, offering a pathway for designing novel anti-inflammatory agents (T. Scior et al., 2011).

Synthesis of Pyrazole Derivatives

Research into the synthesis of pyrazole derivatives under various conditions, including the use of microwave irradiation in ethanol or methanol/glacial acetic acid mixtures, shows the versatility and chemical reactivity of compounds related to 1-(Tetrahydro-2H-pyran-2-YL)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-imidazole. These compounds display a range of physical and chemical properties, including potential antimicrobial and antifungal activities (Sheetal et al., 2018).

Tetrahydrobenzo[b]pyrans Synthesis

The synthesis of tetrahydrobenzo[b]pyrans using organocatalysts is another area of research relevant to the structural class of 1-(Tetrahydro-2H-pyran-2-YL)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-imidazole. Such studies focus on developing new strategies for the synthesis of valuable heterocyclic compounds, which are of significant interest to organic chemists and pharmacologists due to their potential pharmaceutical applications (H. Kiyani, 2018).

Safety And Hazards

This compound is harmful if swallowed and toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment and seeking medical attention if swallowed .

properties

IUPAC Name

1-(oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BN2O3/c1-13(2)14(3,4)20-15(19-13)11-9-16-10-17(11)12-7-5-6-8-18-12/h9-10,12H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVIWGBKKGPHNAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=CN2C3CCCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10647783
Record name 1-(Oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Tetrahydro-2H-pyran-2-YL)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-imidazole

CAS RN

1029684-37-4
Record name 1-(Tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1029684-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Oxan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-(Tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole was prepared by hydrogen with palladium reduction of 2-chloro-1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Bonazzi, CP Goold, A Gray… - Journal of Medicinal …, 2020 - ACS Publications
Recent clinical evaluation of everolimus for seizure reduction in patients with tuberous sclerosis complex (TSC), a disease with overactivated mechanistic target of rapamycin (mTOR) …
Number of citations: 24 pubs.acs.org
U Lücking, L Wortmann, AM Wengner… - Journal of medicinal …, 2020 - ACS Publications
The ATR kinase plays a key role in the DNA damage response by activating essential signaling pathways of DNA damage repair, especially in response to replication stress. Because …
Number of citations: 36 pubs.acs.org

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